1,1,1,3,3,3-Hexafluoro-2-(5-methyl-2-pyridyl)-2-propanol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound with a unique structure that combines a hexafluoroisopropanol moiety with a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 5-methyl-2-pyridylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-one.
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a highly polar and non-nucleophilic environment.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in protein conformation and activity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler analog without the pyridine ring, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another analog with a methyl group instead of the pyridine ring, used in similar applications.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H7F6NO |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-3-6(16-4-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
QDGHPEURPYFCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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